molecular formula C18H14O5 B5545877 6-methoxy-3-(4-methoxybenzoyl)-4H-chromen-4-one

6-methoxy-3-(4-methoxybenzoyl)-4H-chromen-4-one

Cat. No. B5545877
M. Wt: 310.3 g/mol
InChI Key: GRJQUJOVYJWBCM-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 2,3-disubstituted chromen-4-one derivatives, which include compounds like 6-methoxy-3-(4-methoxybenzoyl)-4H-chromen-4-one, can be achieved through a one-pot domino Friedel-Crafts acylation/annulation process. This involves the reaction between internal alkynes and 2-methoxybenzoyl chlorides, leading to the formation of chromen-4-one derivatives under mild conditions and with high yields (Bam & Chalifoux, 2018).

Molecular Structure Analysis The molecular structure of chromen-4-one derivatives has been elucidated using X-ray crystallography, revealing that the pyran ring in these compounds tends to be planar, which is a characteristic feature differing from other similar compounds. Such analysis provides insights into the stability and reactivity of these molecules based on their structural geometry (Wang et al., 2005).

Chemical Reactions and Properties Chromen-4-one derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include electrophilic aromatic substitution, demethylation, and rearrangement processes that are crucial for the synthesis and functionalization of the chromen-4-one core. Such reactivity patterns enable the synthesis of a wide range of derivatives with varying substituents (Bam & Chalifoux, 2018).

Physical Properties Analysis The physical properties of 6-methoxy-3-(4-methoxybenzoyl)-4H-chromen-4-one and related compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The planarity of the chromen-4-one core and the presence of methoxy groups contribute to the compound's stability and crystallinity, as observed in X-ray crystallography studies (Wang et al., 2005).

Chemical Properties Analysis The chemical properties, including reactivity, acidity, and photophysical properties, of chromen-4-one derivatives are closely related to their molecular structure. The electron-donating methoxy groups influence the electron density distribution within the molecule, affecting its reactivity towards various chemical reagents and conditions (Bam & Chalifoux, 2018).

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Domino Friedel-Crafts Acylation/Annulation : A highly regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives using a domino intermolecular Friedel-Crafts acylation/intramolecular vinyl carbocation trapping sequence. This method allows synthesizing a variety of 2,3-disubstituted chromen-4-one derivatives in one pot with high yield, illustrating the compound's potential for efficient synthesis and versatility in chemical modifications (Bam & Chalifoux, 2018).

  • Suzuki Coupling and Lactonization in Ionic Liquids : The use of ionic liquids for the synthesis of benzo[c]chromen-6-ones through a Suzuki coupling and lactonization sequence, demonstrating the adaptability of this compound's synthesis to green chemistry principles and scalability (Kemperman et al., 2006).

Structural Analysis

  • Crystal Structure Analysis : Studies on the crystal structure of chromen-4-one derivatives, including 2-oxo-2H-chromen-4-yl 4-methoxybenzoate, provide insights into the molecular arrangement, hydrogen bonding, and π–π stacking interactions, which are crucial for understanding the compound's chemical behavior and potential applications in material science (Abou et al., 2012).

Antibacterial Evaluation

  • Antibacterial Activity : A study focusing on the one-pot and solvent-free synthesis of chromen-2-ones with antibacterial evaluation against various bacterial strains highlights the compound's potential for developing new antibacterial agents (Velpula et al., 2015).

Photophysical Properties

  • Photochromic Behavior : Research on the synthesis of photochromic thieno-2H-chromene derivatives from hydroxybenzo[b]thiophenes and their photochromic behavior underlines the potential applications of these compounds in developing new photoresponsive materials (Queiroz et al., 2000).

properties

IUPAC Name

6-methoxy-3-(4-methoxybenzoyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-21-12-5-3-11(4-6-12)17(19)15-10-23-16-8-7-13(22-2)9-14(16)18(15)20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJQUJOVYJWBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-3-[(4-methoxyphenyl)carbonyl]-4H-chromen-4-one

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